molecular formula C19H22N4O3S B3016934 2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251619-51-8

2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Katalognummer: B3016934
CAS-Nummer: 1251619-51-8
Molekulargewicht: 386.47
InChI-Schlüssel: IXNRJXUIZCTGER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on its antimalarial activity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O3S, with a molecular weight of 310.37 g/mol. Its structure consists of a triazole ring fused to a pyridine ring, featuring a methyl group and a sulfonyl group attached to a piperidine ring. This configuration enhances its pharmacological profile and potential therapeutic applications.

Antimalarial Activity

Research indicates that compounds similar to this compound exhibit promising antimalarial properties. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyridines have shown significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported low inhibitory concentrations (IC50) for some derivatives, indicating their potential as effective antimalarial agents .

CompoundIC50 (µM)Target Enzyme
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2

The mechanism underlying the antimalarial activity of this compound involves interaction with falcipain-2, an enzyme crucial for the survival of the malaria parasite. Molecular docking studies suggest that the compound binds effectively to this enzyme, inhibiting its function and thereby disrupting the parasite's lifecycle .

Related Biological Activities

In addition to its antimalarial properties, compounds within the triazolopyridine class have been noted for various other biological activities:

  • Antibacterial and Antifungal : Related compounds have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
  • Antiviral : Some derivatives have shown activity against HIV-1 with low EC50 values in vitro .
  • Anti-inflammatory : The triazolopyridine scaffold is also associated with anti-inflammatory effects and has been explored for potential applications in treating inflammatory diseases .

Case Studies

A notable study focused on synthesizing a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides evaluated for their antimalarial activity. The study utilized virtual screening and molecular docking methods to identify promising candidates that were subsequently synthesized and tested in vitro against Plasmodium falciparum.

Eigenschaften

IUPAC Name

2-[(2-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15-7-3-4-8-16(15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-5-2-6-12-21/h3-4,7-10,14H,2,5-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNRJXUIZCTGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.